molecular formula C10H7BrF3N B11848970 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B11848970
M. Wt: 278.07 g/mol
InChI Key: JJEQRCYDJOCLLH-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom, a methyl group, and a trifluoromethyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylindole, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylindole: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.

    3-Methyl-6-(trifluoromethyl)-1H-indole:

    4-Bromo-6-(trifluoromethyl)-1H-indole: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the indole core. This combination of functional groups can enhance its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H7BrF3N

Molecular Weight

278.07 g/mol

IUPAC Name

4-bromo-3-methyl-6-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H7BrF3N/c1-5-4-15-8-3-6(10(12,13)14)2-7(11)9(5)8/h2-4,15H,1H3

InChI Key

JJEQRCYDJOCLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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